molecular formula C12H22BrNO2 B1445313 tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate CAS No. 1222709-30-9

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Cat. No. B1445313
M. Wt: 292.21 g/mol
InChI Key: JPJCPRFAUVDSEA-UHFFFAOYSA-N
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Description

“tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate” is a chemical compound with the molecular formula C12H22BrNO2 . It has a molecular weight of 292.21 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate” is defined by its molecular formula, C12H22BrNO2 . This indicates that the molecule is composed of 12 carbon atoms, 22 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Environmental Applications and Remediation

Studies on methyl tert-butyl ether (MTBE), a compound related to tert-butyl compounds, have focused on environmental pollution and remediation techniques. The degradation and bioremediation of MTBE, an oxygenate added to gasoline, have been extensively reviewed, emphasizing the environmental fate of such compounds and potential strategies for their removal from contaminated sites (Fiorenza & Rifai, 2003). This suggests that tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate could be studied for its environmental impact and degradation pathways, contributing to the development of remediation technologies.

Synthetic Applications

Research on the synthesis and application of tert-butyl compounds in organic chemistry, such as the creation of biodiesel through enzymatic processes, demonstrates the relevance of these compounds in developing sustainable fuels and chemicals. The enzymatic production of biodiesel involves the transesterification process where tert-butyl compounds could potentially serve as solvents or reactants, highlighting their utility in green chemistry and biofuel production (Ranganathan, Narasimhan, & Muthukumar, 2008). This indicates the importance of tert-butyl compounds in facilitating environmentally friendly chemical processes.

Advanced Materials and Catalysis

The use of tert-butyl compounds in the development of advanced materials and catalysis is illustrated by studies on the etherification of glycerol, an important reaction for producing bio-based solvents and additives. Research on various reaction mechanisms for glycerol etherification, including the use of tert-butyl alcohol, showcases the role of tert-butyl compounds in synthesizing valuable chemical products with potential applications in industrial and environmental contexts (Palanychamy et al., 2022).

Safety And Hazards

Specific safety and hazard information for “tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate” is not available in the retrieved data. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to storage guidelines .

properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJCPRFAUVDSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178771
Record name 1,1-Dimethylethyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

CAS RN

1222709-30-9
Record name 1,1-Dimethylethyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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